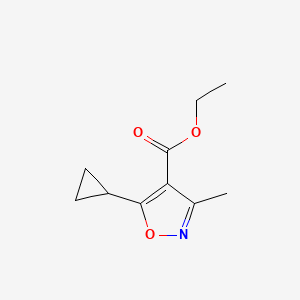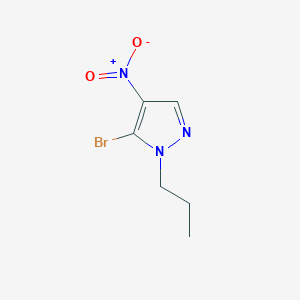
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (ECMOC) is an organic compound belonging to the oxazole family of compounds. It is a versatile compound that has been widely used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals. ECMOC has also been used in the development of various materials, such as polymers and nanomaterials. In addition, ECMOC has been used in the development of various catalysts, such as chiral catalysts.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
One area of application involves the synthesis of complex molecules through strategic chemical transformations. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate demonstrates the use of cyclopropyl and methyl groups in heterocyclic synthesis, utilizing steps such as reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and syn-elimination (Kiely, 1991). This example highlights the versatility of cyclopropyl-containing compounds in generating biologically relevant structures through selective bond formation and cleavage.
Another significant application is found in the synthesis of functionalized 1,3-oxazoline-2-thiones, where compounds similar to Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate are utilized. The efficient synthesis of these compounds under solvent-free conditions, facilitated by the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, showcases the potential for constructing sulfur-containing heterocycles, which are valuable in medicinal chemistry and agrochemical research (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
Crystal Structure Analysis and Material Science
The study of crystal structures of cyclopropyl-containing compounds, such as the analysis of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, provides insights into the non-planar configurations and electron density distributions within these molecules. Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform material science and drug design by elucidating the factors that contribute to molecular stability, reactivity, and interaction with biological targets (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Propriétés
IUPAC Name |
ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-14-9(8)7-4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJELKGHXZJNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)



![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)




![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
